molecular formula C10H18N2 B1329580 Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)- CAS No. 3194-43-2

Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-

Cat. No. B1329580
CAS RN: 3194-43-2
M. Wt: 166.26 g/mol
InChI Key: OQPSAQBHEQYYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-” is a chemical compound with the molecular formula C10H18N2 . It is also known as Hexahydro-1H-azepine-1-acetonitrile .


Molecular Structure Analysis

The molecular structure of “Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-” is represented by the canonical SMILES notation: C1CCCN(CC1)CCCC#N . This notation provides a way to represent the structure using ASCII strings .

Scientific Research Applications

Application in Electrochemical Analysis

  • Use in Liquid/Liquid Interfaces : Butyronitrile serves as a stable organic solvent in photochemical reactions at liquid/liquid interfaces. It's used in the analysis of ion transfer across the water|butyronitrile interface, where steady-state cyclic voltammetry at microhole-supported micro-interfaces measures Gibbs energies of transfer (Riva et al., 2019).

Biological and Chemical Synthesis

  • Bioconversion to Butyramide : The nitrile hydratase of Rhodococcus rhodochrous PA-34 catalyzes the conversion of butyronitrile to butyramide, a process used for producing hydroxamic acids and electrorheological fluids (Raj et al., 2007).

Pharmaceutical Applications

  • Synthesis of Hypotensive Agents : Hexahydro-1H-pyrido[3,2-c]azepine derivatives synthesized from butyronitrile have shown hypotensive activity, impacting the contraction and rate of rabbit hearts, similar to the drug nefidipine (El-Sadek et al., 2007).

Material Science

  • Insecticidal Properties in Stemona Species : Alkaloids derived from butyronitrile, like pyrido[1,2-a]azepines, have been found in Stemona species with significant insecticidal activities (Kaltenegger et al., 2003).
  • Use in Dye-Sensitized Solar Cells : Butyronitrile-based electrolytes show promising low volatility and high efficiency in dye-sensitized solar cells, offering a stable and efficient alternative for solar energy applications (Sauvage et al., 2011).

Mechanism of Action

The mechanism of action for “Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-” is not specified in the available literature. The mechanism of action for a chemical compound typically refers to its interactions at the molecular level, often in a biological context .

properties

IUPAC Name

4-(azepan-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-7-3-6-10-12-8-4-1-2-5-9-12/h1-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPSAQBHEQYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185780
Record name Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3194-43-2
Record name Hexahydro-1H-azepine-1-butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3194-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1H-azepine-1-butanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3194-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyronitrile, 1-(hexahydro-1H-azepin-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1H-azepine-1-butyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAHYDRO-1H-AZEPINE-1-BUTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AX471ZUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.